
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound’s structure includes a methyl ester group and two bromine atoms at the 2 and 3 positions of the indole ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester typically involves the bromination of indole derivatives followed by esterification. One common synthetic route includes the bromination of 1H-indole-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting dibromo compound is then esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to remove the bromine atoms.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sulfuric acid, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester and its derivatives involves interactions with various molecular targets and pathways. For example, some indole derivatives are known to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 1-methyl-: This compound has a similar structure but lacks the bromine atoms, resulting in different reactivity and biological activities.
2-Methyl-1H-indole-3-carboxylate: This derivative has a methyl group at the 2 position and a carboxylate group at the 3 position, leading to distinct chemical properties and applications.
Propriétés
Numéro CAS |
918530-06-0 |
|---|---|
Formule moléculaire |
C10H7Br2NO2 |
Poids moléculaire |
332.98 g/mol |
Nom IUPAC |
methyl 2,3-dibromoindole-1-carboxylate |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)13-7-5-3-2-4-6(7)8(11)9(13)12/h2-5H,1H3 |
Clé InChI |
IVFJAMODRVSZEH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C2=CC=CC=C2C(=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
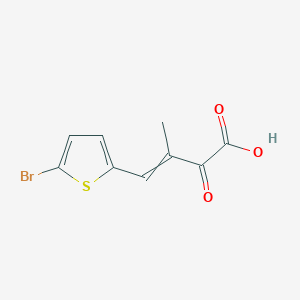
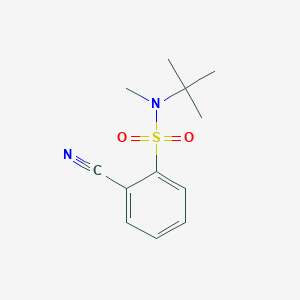
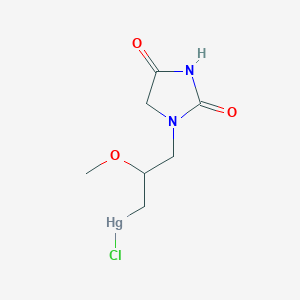
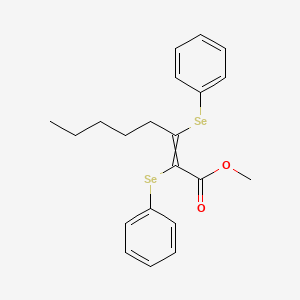
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)

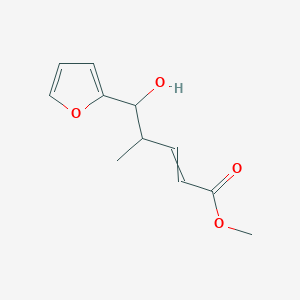
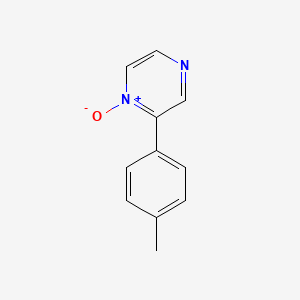
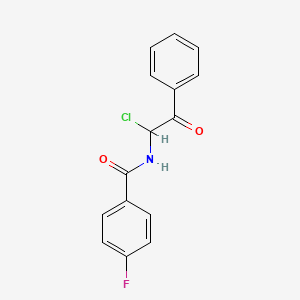
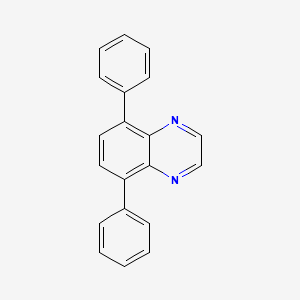
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
